Cas no 5366-49-4 (1-(4-methylbenzenesulfonyl)propan-2-one)
1-(4-methylbenzenesulfonyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
-
- (2-Tolylsulfonyl) acetone
- 4-Toluenesulfonylacetone
- p-Toluenesulphonylacetone
- 1-(p-tolylsulfonyl)-2-propanone
- 1-(4-methylphenyl)sulfonylpropan-2-one
- 1-[(4-Methylphenyl)sulfonyl]acetone
- 4-toluenesulfonylacetoacetate
- p-toluenesulfonylpropan-2-one
- 1-(4-Tolylsulfonyl)propan-2-one
- 1-(p-Tolylsulfonyl)propan-2-one
- 1-Tosyl-2-propanone
- 1-(4-methylbenzenesulfonyl)propan-2-one
- Maybridge1_000204
- 1-[(4-Methylphenyl)sulfonyl]-2-propanone
- 1-(toluene-4-sulfonyl)-propane-2-one
- 1-((4-methylphenyl)sulfonyl)acetone
- 1-Tosylpropan-2-one
- SCHEMBL455924
- FS-1060
- 2-Propanone, 1-(p-tolylsulfonyl)-
- VT2HSM4KW5
- Z57600574
- (p-Tolylsulphonyl)acetone
- FT-0604677
- MFCD00026240
- HMS542B06
- EN300-75879
- DTXSID20201895
- 1-[(4-Methylphenyl)sulfonyl]acetone #
- p-Toluenesulfonylacetone
- F17154
- SY078866
- 1-(4-methylphenylsulfonyl)-2-propanone
- A829717
- Tosylaceton
- 5366-49-4
- (p-Tolylsulfonyl)acetone
- AKOS003245263
- NS00032804
- 2-Propanone, 1-[(4-methylphenyl)sulfonyl]-
- 1-(Toluene-4-sulfonyl)-propan-2-one
- EINECS 226-353-2
- STK500442
- DB-052371
- 1-[(4-methylphenyl)sulfonyl]propan-2-one
- ALBB-008884
-
- MDL: MFCD00026240
- Inchi: 1S/C10H12O3S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6H,7H2,1-2H3
- InChI Key: NDQXJNHOGLQSMB-UHFFFAOYSA-N
- SMILES: S(CC(C)=O)(C1C=CC(C)=CC=1)(=O)=O
- BRN: 1310695
Computed Properties
- Exact Mass: 212.05100
- Monoisotopic Mass: 212.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.3
- Topological Polar Surface Area: 59.6A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 51.5-52.5 ºC
- Boiling Point: 379.4°Cat760mmHg
- Flash Point: 229°C
- Refractive Index: 1.522
- Solubility: Slightly soluble (3 g/l) (25 º C),
- PSA: 59.59000
- LogP: 2.43850
- Solubility: Not determined
1-(4-methylbenzenesulfonyl)propan-2-one Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S22;S24/25
1-(4-methylbenzenesulfonyl)propan-2-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-(4-methylbenzenesulfonyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T103110-5g |
1-(4-methylbenzenesulfonyl)propan-2-one |
5366-49-4 | 98% | 5g |
¥204.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T103110-50g |
1-(4-methylbenzenesulfonyl)propan-2-one |
5366-49-4 | 98% | 50g |
¥1544.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T103110-25g |
1-(4-methylbenzenesulfonyl)propan-2-one |
5366-49-4 | 98% | 25g |
¥918.90 | 2023-09-01 | |
| Alichem | A019149656-500g |
1-Tosylpropan-2-one |
5366-49-4 | 95% | 500g |
$564.30 | 2023-09-01 | |
| Chemenu | CM186413-500g |
1-[(4-Methylphenyl)sulfonyl]acetone |
5366-49-4 | 95% | 500g |
$533 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022603-25g |
1-(4-methylbenzenesulfonyl)propan-2-one |
5366-49-4 | 99% | 25g |
¥1103 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022603-5g |
1-(4-methylbenzenesulfonyl)propan-2-one |
5366-49-4 | 99% | 5g |
¥246 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022603-50g |
1-(4-methylbenzenesulfonyl)propan-2-one |
5366-49-4 | 99% | 50g |
¥1854 | 2024-05-23 | |
| Fluorochem | 003786-1g |
4-Toluenesulfonylacetone |
5366-49-4 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 003786-5g |
4-Toluenesulfonylacetone |
5366-49-4 | 98% | 5g |
£19.00 | 2022-02-28 |
1-(4-methylbenzenesulfonyl)propan-2-one Suppliers
1-(4-methylbenzenesulfonyl)propan-2-one Related Literature
-
Joseph P. Michael,Charles B. de Koning,Tshepo J. Malefetse,Ibrahim Yillah Org. Biomol. Chem. 2004 2 3510
Additional information on 1-(4-methylbenzenesulfonyl)propan-2-one
1-(4-Methylbenzenesulfonyl)Propan-2-One: A Comprehensive Overview
The compound 1-(4-methylbenzenesulfonyl)propan-2-one (CAS No. 5366-49-4) is a significant molecule in the field of organic chemistry, particularly within the sulfonyl ketone family. This compound has garnered attention due to its unique structural properties and diverse applications across various industries. In this article, we delve into the chemical characteristics, synthesis methods, and recent advancements in its utilization, ensuring a thorough understanding of its significance in modern chemical research.
1-(4-Methylbenzenesulfonyl)propan-2-one is characterized by its sulfonyl group attached to a propanone backbone. The sulfonyl group, derived from 4-methylbenzenesulfonic acid, imparts unique electronic and steric properties to the molecule. This structure makes it highly versatile, enabling its use in a wide range of chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.
The synthesis of 1-(4-methylbenzenesulfonyl)propan-2-one typically involves the reaction of 4-methylbenzenesulfonic acid with a suitable ketone precursor. This process is optimized to ensure high yields and purity, which are critical for its application in sensitive chemical reactions. Researchers have explored various catalytic systems to enhance the efficiency of this synthesis, with some studies reporting the use of transition metal catalysts to facilitate the reaction under mild conditions.
In terms of applications, 1-(4-methylbenzenesulfonyl)propan-2-one has found extensive use in organic synthesis as a sulfonylating agent. Its ability to participate in nucleophilic aromatic substitution reactions has made it invaluable in constructing complex molecular frameworks. Recent advancements have demonstrated its utility in the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development.
Moreover, 1-(4-methylbenzenesulfonyl)propan-2-one has been employed as a building block in the construction of biologically active molecules. Its role as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents underscores its importance in medicinal chemistry. Studies published in leading journals highlight its contribution to the development of novel drugs targeting various diseases, including cancer and inflammatory conditions.
The stability and reactivity of 1-(4-methylbenzenesulfonyl)propan-2-one under different reaction conditions have been extensively investigated. Researchers have reported that its sulfonyl group exhibits excellent leaving group properties, making it ideal for substitution reactions. Additionally, its propanone backbone provides flexibility in designing multi-step synthetic routes, enabling chemists to tailor its reactivity for specific applications.
In conclusion, 1-(4-methylbenzenesulfonyl)propan-2-one (CAS No. 5366-49-4) stands out as a versatile and valuable compound in organic chemistry. Its unique structure, coupled with advancements in synthetic methodologies and application areas, positions it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.
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